Methyl 3-(3-(trifluoromethyl)benzamido)benzo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 3-(3-(trifluoromethyl)benzamido)benzo[b]thiophene-2-carboxylate is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-(trifluoromethyl)benzamido)benzo[b]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-(trifluoromethyl)benzoyl chloride with 3-aminobenzo[b]thiophene-2-carboxylate under basic conditions to form the desired amide bond . The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-(trifluoromethyl)benzamido)benzo[b]thiophene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of a nitro group yields an amine .
Scientific Research Applications
Methyl 3-(3-(trifluoromethyl)benzamido)benzo[b]thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor in cancer research.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Methyl 3-(3-(trifluoromethyl)benzamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it acts as a kinase inhibitor by binding to the active site of the kinase enzyme, thereby preventing its activity and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-2-carboxylate: A simpler analog without the trifluoromethyl and benzamido groups.
Trifluoromethylated thieno[3,4-b]thiophene-2-ethyl carboxylate: Another compound with a trifluoromethyl group but different core structure.
Uniqueness
Methyl 3-(3-(trifluoromethyl)benzamido)benzo[b]thiophene-2-carboxylate is unique due to the presence of both the trifluoromethyl and benzamido groups, which confer distinct electronic and steric properties. These modifications enhance its biological activity and make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
methyl 3-[[3-(trifluoromethyl)benzoyl]amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO3S/c1-25-17(24)15-14(12-7-2-3-8-13(12)26-15)22-16(23)10-5-4-6-11(9-10)18(19,20)21/h2-9H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCCLYLNEOFULK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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